N-Trityl Ethyl Olmesartan Acid
Description
Overview of Angiotensin II Receptor Blockers (ARBs) and the Synthetic Significance of Olmesartan (B1677269) Medoxomil
Angiotensin II Receptor Blockers (ARBs) represent a significant class of pharmaceuticals primarily used to manage hypertension. wikipedia.orgbhf.org.uk These drugs function by selectively blocking the AT1 receptor, which in turn prevents the hormone angiotensin II from binding and causing vasoconstriction, among other effects that increase blood pressure. wikipedia.orgwikipedia.orgnih.gov Olmesartan medoxomil stands out within the ARB class and was approved by the U.S. FDA in 2002 for treating hypertension. nih.gov It is a prodrug, meaning it is converted into its active form, olmesartan, after administration. nih.govgoogle.com The demand for Olmesartan medoxomil has driven the development of efficient and commercially viable synthetic processes. nih.gov
Role of N-Trityl Ethyl Olmesartan Acid as a Key Synthetic Intermediate in Multi-Step Chemical Syntheses
The synthesis of Olmesartan medoxomil is a complex, multi-step process where this compound plays a crucial role as a key intermediate. nih.govmdpi.com Its formation allows for the precise construction of the intricate molecular architecture of Olmesartan. Specifically, it is the precursor to Trityl Olmesartan Medoxomil. nih.gov The synthesis involves the N-alkylation of an imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide to yield Trityl Olmesartan Ethyl Ester. nih.gov This ester is then hydrolyzed to form the corresponding acid (this compound), which is subsequently esterified to produce Trityl Olmesartan Medoxomil. nih.gov The final step in the main synthesis is the removal of the trityl protecting group. nih.govsemanticscholar.org
Historical Development and Strategic Application of Protective Group Chemistry in Heterocyclic Scaffolds, with Specific Reference to the N-Trityl Moiety
Protecting groups are fundamental in multi-step organic synthesis to temporarily block a reactive functional group, ensuring that other parts of the molecule can be modified without interference. wikipedia.org Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in pharmaceuticals and often require the use of protecting groups during their synthesis. troindia.inresearchgate.netopenmedicinalchemistryjournal.com
The trityl (triphenylmethyl) group is a bulky and effective protecting group for alcohols, amines, and thiols. arkat-usa.orgtotal-synthesis.com Its use in protecting the nitrogen atom of the tetrazole ring in sartan synthesis is a strategic choice. mdpi.comvulcanchem.com The bulkiness of the trityl group can prevent unwanted side reactions and influence the regioselectivity of subsequent transformations. tubitak.gov.tr The trityl group is typically introduced using trityl chloride and can be removed under acidic conditions. arkat-usa.orgtotal-synthesis.com In the synthesis of Olmesartan, the trityl group on the tetrazole ring prevents interference during the modification of the imidazole portion of the molecule. nih.govvulcanchem.com
Structural Features and Precise Nomenclature of this compound within the Chemical Synthesis Landscape
The precise chemical name for this compound is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate. synzeal.comnih.gov However, it is important to note that research has shown the trityl group is attached to the N-2 position of the tetrazole ring, not the N-1 position as sometimes reported. mdpi.comnih.govresearchgate.net This makes the correct nomenclature even more specific.
Key Structural Features:
Imidazole Core: A five-membered heterocyclic ring containing two nitrogen atoms, which is central to the molecule's structure.
Biphenyl (B1667301) Tetrazole Moiety: A biphenyl group linked to a tetrazole ring, a common feature in many sartan drugs.
Trityl Protecting Group: A bulky triphenylmethyl group attached to the tetrazole ring. vulcanchem.com
Ethyl Ester Group: An ester functional group that is a precursor to the medoxomil ester in the final drug. nih.gov
Hydroxypropyl Group: A tertiary alcohol group attached to the imidazole ring.
Chemical Context and Precedence of Trityl Protecting Groups in Complex Organic Synthesis
The trityl group has a long history in organic synthesis, particularly in carbohydrate and nucleotide chemistry, due to its ability to be selectively introduced and removed under specific conditions. total-synthesis.comtubitak.gov.tr Its bulky nature is often exploited to achieve regioselective protection of primary alcohols over secondary ones. total-synthesis.comnumberanalytics.com
In the context of complex syntheses like that of Olmesartan, the trityl group's stability to a range of reaction conditions, coupled with its lability to acid, makes it an ideal choice. arkat-usa.orgtotal-synthesis.com The formation of a stable trityl cation upon cleavage is a key feature of its deprotection mechanism. total-synthesis.comresearchgate.net The use of the trityl group in the synthesis of various sartans, not just Olmesartan, highlights its precedence and reliability in protecting the tetrazole moiety during the construction of these complex molecules. mdpi.com
Table of Chemical Compounds
Properties
Molecular Formula |
C44H42N6O3 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C44H42N6O3/c1-4-17-38-45-40(43(3,53)5-2)39(42(51)52)49(38)30-31-26-28-32(29-27-31)36-24-15-16-25-37(36)41-46-48-50(47-41)44(33-18-9-6-10-19-33,34-20-11-7-12-21-34)35-22-13-8-14-23-35/h6-16,18-29,53H,4-5,17,30H2,1-3H3,(H,51,52) |
InChI Key |
DTQCUXHXUWIYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(CC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Trityl Ethyl Olmesartan Acid
Critical Analysis of Established Synthetic Pathways to N-Trityl Ethyl Olmesartan (B1677269) Acid
The synthesis of N-Trityl Ethyl Olmesartan Acid is a multi-step process that demands careful control over each reaction to achieve the desired purity and yield.
Exploration of Multistep Synthesis Routes from Primary Olmesartan Precursors
The primary route to this compound begins with the N-alkylation of an imidazole (B134444) ethyl ester derivative. nih.govresearchgate.net Specifically, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate serves as a key precursor. nih.govnih.gov This imidazole derivative is reacted with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in the presence of a base to afford Trityl Olmesartan Ethyl Ester. nih.govresearchgate.net
The subsequent step involves the hydrolysis of the ethyl ester group of Trityl Olmesartan Ethyl Ester to yield the corresponding carboxylic acid, N-Trityl Olmesartan Acid. This saponification is typically carried out using an alkali metal hydroxide (B78521) like sodium hydroxide or lithium hydroxide. nih.gov The reaction is often performed in a mixture of solvents such as tetrahydrofuran (B95107) and ethanol (B145695). nih.gov
Detailed Examination of N-Tritylation and Esterification Reaction Mechanisms and Conditions
N-Tritylation: The introduction of the trityl protecting group onto the tetrazole ring is a critical step. This is typically achieved by reacting the tetrazole-containing biphenyl (B1667301) precursor with trityl chloride. The trityl group serves to protect the acidic proton of the tetrazole ring during subsequent reactions. The reaction is often carried out in the presence of a base. nih.govgoogle.com The selection of the trityl group is strategic due to its stability and the relative ease of its subsequent removal under acidic conditions. nih.gov
Esterification: While this article focuses on the synthesis of the acid, it's important to understand the context of the preceding ester. The initial precursor, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is an ester. nih.gov The formation of such esters, known as Fischer esterification, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. numberanalytics.comsparkl.mejove.com The reaction is reversible, and its efficiency is influenced by factors like reactant concentration, temperature, and the presence of a catalyst. numberanalytics.com
Comparative Study of Convergent vs. Linear Synthesis Strategies for this compound Production
The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy.
Optimization of Reaction Conditions for Enhanced Purity, Yield, and Atom Economy
To ensure a commercially viable and environmentally friendly process, the optimization of reaction conditions is crucial.
Systematic Investigation of Solvent Systems and Reaction Media Effects on Synthesis Efficiency
The choice of solvent can dramatically impact the efficiency of the synthesis. For the N-alkylation step to form Trityl Olmesartan Ethyl Ester, N,N-Dimethylacetamide (DMA) is a commonly used solvent. nih.govresearchgate.net Studies have shown that the use of specific solvents can influence reaction rates and yields. For instance, in tritylation reactions of alcohols, dichloromethane (B109758) (DCM) has been found to be highly effective. nih.govacs.org The solubility of reactants and intermediates in the chosen solvent system is a critical factor. For the hydrolysis step, a mixture of tetrahydrofuran (THF) and water is often employed.
| Reaction Step | Solvent System | Observation |
| N-Alkylation | N,N-Dimethylacetamide (DMA) | Commonly used, provides good solubility for reactants. nih.govresearchgate.net |
| Tritylation | Dichloromethane (DCM) | Found to be effective in other tritylation reactions, leading to high yields. nih.govacs.org |
| Hydrolysis | Tetrahydrofuran (THF)/Water | Standard solvent mixture for saponification. |
Precision Control of Temperature, Pressure, and Reaction Time for Process Robustness
Precise control over reaction parameters is essential for maximizing yield and minimizing the formation of impurities.
Temperature: The N-alkylation reaction is typically carried out at a moderately elevated temperature, for example, 40-45°C. nih.gov The hydrolysis of the ethyl ester is often performed at a lower temperature, around 10-15°C, to control the reaction rate and prevent side reactions. nih.gov
Reaction Time: The duration of each reaction step is optimized to ensure complete conversion of the starting materials. For the N-alkylation, a reaction time of 12 hours is reported, while the subsequent hydrolysis may take around 5 hours. nih.gov
Pressure: Most of the synthetic steps for this compound are conducted at atmospheric pressure.
By carefully controlling these parameters, the formation of process-related impurities can be minimized, leading to a more robust and efficient synthesis. nih.gov For example, controlling the mole ratio of reactants and the reaction temperature can significantly improve the purity of the Trityl Olmesartan Ethyl Ester intermediate. researchgate.net
| Parameter | N-Alkylation | Hydrolysis |
| Temperature | 40-45°C nih.gov | 10-15°C nih.gov |
| Reaction Time | 12 hours nih.gov | 5 hours nih.gov |
| Key Reagents | Anhydrous K₂CO₃ nih.gov | Sodium Hydroxide nih.gov |
Stoichiometric Ratio Optimization and By-product Minimization Techniques
The synthesis of this compound, more accurately referred to in scientific literature as Trityl Olmesartan Ethyl Ester, involves the N-alkylation of an imidazole ethyl ester derivative with a tritylated benzyl (B1604629) bromide compound. nih.govresearchgate.net The efficiency of this step is highly dependent on the precise control of reactant stoichiometry to maximize the yield of the desired product while minimizing the formation of impurities. researchgate.net
Key by-products can arise from side reactions such as the hydrolysis of the ester group and the premature detritylation of the protective trityl group. nih.gov Research has demonstrated that careful optimization of the molar equivalents of the reactants and the base used is critical. For instance, studies on the N-alkylation reaction have systematically evaluated the mole ratio of the imidazole starting material, the trityl-containing alkylating agent, and the base, potassium carbonate (K₂CO₃). researchgate.net It was found that using approximately 0.98 molar equivalents of the alkylating agent and 1.25 molar equivalents of K₂CO₃ provided an optimal balance, affording the target compound in 90% yield and 98% purity. researchgate.net
Table 1: Effect of Stoichiometric Ratios on the Synthesis of Trityl Olmesartan Ethyl Ester Data synthesized from findings reported in related literature. researchgate.net
| Entry | Molar eq. of Imidazole Derivative (2) | Molar eq. of Trityl Benzyl Bromide (3) | Molar eq. of K₂CO₃ | Yield of Product (4) | Purity of Product (4) (by HPLC) |
|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | 1.1 | ~80% | ~95% |
| 2 | 1.0 | 1.0 | 1.5 | ~88% | ~97% |
| 3 | 1.0 | 0.98 | 1.25 | 90% | 98% |
| 4 | 1.0 | 0.95 | 1.1 | ~85% | ~96% |
Catalyst and Reagent Selection in the Synthesis of this compound
The choice of catalysts and reagents is paramount in directing the reaction pathway, enhancing reaction rates, and ensuring the selective formation of the desired product.
Evaluation of Acidic and Basic Catalysts for N-Tritylation and Esterification Steps
The N-alkylation step to produce Trityl Olmesartan Ethyl Ester is typically conducted in the presence of a base. google.com While strong bases like potassium tert-butoxide and sodium hydride have been used, studies have shown that milder bases can be surprisingly effective and lead to fewer impurities. researchgate.netgoogle.com Anhydrous potassium carbonate (K₂CO₃) is a widely cited mild base that facilitates the reaction efficiently, particularly when its particle size is reduced to increase surface area. nih.govgoogle.com
For the subsequent hydrolysis of the ethyl ester, strong alkaline bases such as sodium hydroxide or potassium hydroxide are commonly employed. nih.govnih.gov Following hydrolysis, the esterification step to produce the medoxomil ester is improved by the addition of catalytic sodium iodide (NaI), which enhances the reaction rate and minimizes side reactions like ester hydrolysis and detritylation. nih.gov
A significant development in this area is the use of solid base catalysts. Hydrotalcite, a layered double hydroxide, has been successfully used as a heterogeneous catalyst for the condensation reaction. discoveryjournals.org It is a non-corrosive and environmentally benign alternative to conventional homogeneous bases like NaOH and KOH. discoveryjournals.orgscirp.org
Table 2: Comparison of Catalysts in the Synthesis of Olmesartan Intermediates Data based on findings from various synthetic methodologies. nih.govgoogle.comdiscoveryjournals.org
| Catalyst/Base | Reaction Step | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | N-Alkylation | Mild conditions, reduces impurity formation. google.com | May require longer reaction times than strong bases. |
| Sodium Hydride (NaH) | N-Alkylation | Strong base, drives reaction effectively. discoveryjournals.org | Can lead to more impurities. google.com Safety concerns with handling. |
| Hydrotalcite | N-Alkylation | Environmentally friendly, reusable, solid catalyst. discoveryjournals.org | May require a phase transfer catalyst for optimal performance. discoveryjournals.org |
| Sodium Iodide (NaI) | Esterification (Medoxomil) | Catalyzes esterification, minimizes hydrolysis and detritylation. nih.gov | Additional reagent cost. |
Development of Novel Reagents for Improved Selectivity and Reaction Rates
To further enhance the synthesis, novel reagents and reagent systems have been explored. The use of phase-transfer catalysts, such as tetra-butyl ammonium (B1175870) bromide (TBAB), in conjunction with bases like potassium carbonate or Hydrotalcite, has been shown to improve reaction efficiency. discoveryjournals.orggoogle.com These catalysts facilitate the transfer of reactants between different phases, accelerating the reaction rate.
Green Chemistry Principles Applied to the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. thieme-connect.com The synthesis of this compound and its subsequent conversion to Olmesartan Medoxomil are areas where these principles have been actively applied. discoveryjournals.orggoogle.com
Design and Implementation of Environmentally Benign Synthetic Routes
A key goal is the development of environmentally friendly processes that are both economical and suitable for industrial-scale production. google.com One major advancement is the replacement of hazardous reagents with greener alternatives. The use of the reusable solid catalyst Hydrotalcite instead of corrosive and non-recoverable bases is a prime example of this approach. discoveryjournals.org
Strategies for Waste Reduction, Solvents Recycling, and Energy Efficiency
Solvent use is a major contributor to waste in pharmaceutical manufacturing. consensus.app Consequently, significant effort has been directed towards solvent recycling and recovery. In the industrial-scale production of olmesartan intermediates, solvent recovery systems are employed to distill and reuse solvents like N,N-Dimethylacetamide (DMAC), which can cut raw material costs and reduce the volume of organic waste discharged. Technologies such as distillation are central to recovering solvents for reuse, either within the same process or for other applications. theclimatedrive.orgmaratek.com
The choice of solvents is also critical. Processes that use aqueous-organic solvent mixtures can be environmentally problematic if the solvents cannot be easily separated and reused. quickcompany.in Therefore, modern process development aims to select solvents that are not only effective for the reaction but also amenable to recovery and recycling. iac.universityseqens.com Furthermore, the reusability of catalysts, such as Hydrotalcite, contributes directly to waste reduction by minimizing the amount of spent catalyst that requires disposal. discoveryjournals.org
Utilization of Bio-renewable or Less Hazardous Solvents and Reagents
In the broader effort to align pharmaceutical manufacturing with the principles of green chemistry, significant research has been directed toward replacing conventional solvents and reagents with more environmentally benign alternatives in the synthesis of this compound. Traditional methods for this N-alkylation step often rely on polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), and strong bases like potassium carbonate. nih.gov While effective, these substances are associated with environmental and safety concerns, prompting the exploration of greener substitutes.
Recent studies have focused on two main areas: the use of less hazardous solvents that offer a better environmental profile and the application of green, reusable catalysts to replace traditional bases.
Acetonitrile (B52724) as a Less Hazardous Solvent Alternative
One notable advancement is the substitution of DMF and DMA with acetonitrile for the alkylation reaction that produces this compound. Acetonitrile is considered a less hazardous solvent and its use has been shown to improve reaction outcomes. Research indicates that conducting the alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide in acetonitrile not only serves as an effective reaction medium but also as a crystallization solvent. This approach has been reported to result in higher yields and a reduced level of impurities compared to reactions carried out in DMF. The use of acetonitrile eliminates the need for more hazardous solvents and can simplify the purification process.
Interactive Data Table: Synthesis of this compound in Acetonitrile
| Parameter | Details | Reference |
| Solvent | Acetonitrile | |
| Reactants | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, 4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide | |
| Base | Carbonates or hydroxides (e.g., potassium carbonate) | |
| Outcome | Higher yields and lower levels of impurities compared to DMF | |
| Advantage | Acetonitrile is utilized for both the reaction and crystallization |
Hydrotalcite as a Green and Reusable Catalyst
A significant development in the use of less hazardous reagents is the application of hydrotalcite as a solid base catalyst. Hydrotalcite, a layered double hydroxide, is an eco-friendly and reusable alternative to conventional bases like sodium hydride or potassium carbonate. discoveryjournals.org In one study, hydrotalcite was used to catalyze the condensation of 1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-, ethyl ester with N-(triphenylmethyl)-5-[4'-(Bromomethyl biphenyl)-2-yl]tetrazole. discoveryjournals.org
The reaction, carried out in N,N-dimethyl acetamide, proceeded efficiently at a moderate temperature of 40–45°C. discoveryjournals.org A key advantage of this methodology is the ease of separation of the catalyst from the reaction mixture by simple filtration. The recovered hydrotalcite can be dried and reused without significant loss of activity, which aligns with green chemistry principles by minimizing waste. discoveryjournals.org This process yielded the desired product, this compound, in high purity after recrystallization from acetone (B3395972). discoveryjournals.org
Interactive Data Table: Hydrotalcite-Catalyzed Synthesis of this compound
| Parameter | Details | Reference |
| Catalyst | Hydrotalcite | discoveryjournals.org |
| Solvent | N,N-dimethyl acetamide | discoveryjournals.org |
| Temperature | 40–45°C | discoveryjournals.org |
| Reaction Time | 8–10 hours | discoveryjournals.org |
| Yield | 83.2% (of pure, recrystallized product) | discoveryjournals.org |
| Product Melting Point | 168–170°C | discoveryjournals.org |
| Advantage | Catalyst is heterogeneous, easily separable, and reusable | discoveryjournals.org |
Comprehensive Analytical Characterization and Quality Control Strategies for N Trityl Ethyl Olmesartan Acid
Spectroscopic Methodologies for Definitive Structural Elucidation
The unambiguous structural confirmation of N-Trityl Ethyl Olmesartan (B1677269) Acid relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of the atoms. A crucial aspect of its structure, the substitution of the bulky trityl group, has been definitively established at the N-2 position of the tetrazole ring through single-crystal X-ray diffraction (SCXRD) studies of its precursor, N-Trityl Olmesartan Ethyl Ester. mdpi.comresearchgate.netnih.govnih.gov This finding is critical for the correct interpretation of all other spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) Techniques for Proton and Carbon Assignment
NMR spectroscopy is the most powerful tool for the complete structural assignment of N-Trityl Ethyl Olmesartan Acid in solution. While specific data for the carboxylic acid is not extensively published, detailed analysis of its immediate precursor, the ethyl ester, provides a robust foundation for interpreting its spectra. mdpi.comresearchgate.netnih.gov The saponification of the ester to a carboxylic acid is expected to induce minor, predictable shifts, particularly for the nuclei in and around the imidazole (B134444) ring.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum displays characteristic signals for the propyl group, the biphenyl (B1667301) and trityl aromatic protons, the benzylic methylene (B1212753) bridge, and the methyl groups of the hydroxy-isopropyl moiety. The ¹³C NMR spectrum is equally informative, showing distinct resonances for all 43 carbon atoms, including the quaternary carbons of the trityl, tetrazole, and imidazole rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from N-Trityl Olmesartan Ethyl Ester in DMSO-d₆ and expected shifts upon hydrolysis)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Propyl Group | ||
| CH₃ | ~0.77 (t) | ~14.0 |
| CH₂ | ~1.52 (m) | ~21.5 |
| CH₂ | ~2.45 (t) | ~30.0 |
| Imidazole Ring | ||
| C2-Propyl | - | ~155.0 |
| C4-C(CH₃)₂OH | - | ~148.0 |
| C5-COOH | - | ~125.0 |
| Hydroxy-isopropyl Group | ||
| CH₃ | ~1.50 (s) | ~28.0 |
| C-OH | ~5.4 (s, OH) | ~70.0 |
| Benzylic Bridge | ||
| CH₂ | ~5.45 (s) | ~48.0 |
| Carboxylic Acid | ||
| COOH | ~13.0 (br s, OH) | ~165.0 |
| Biphenyl & Trityl Groups | ~6.8-7.8 (m) | ~126.0-145.0 |
| Tetrazole Ring | ||
| C5 | - | ~164.0 |
| Trityl Group | ||
| C-trityl | - | ~85.0 |
2D NMR Techniques: Advanced 2D NMR experiments are indispensable for unambiguously assigning these resonances and confirming the connectivity of the molecular fragments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the spin system of the propyl chain (triplet-multiplet-triplet pattern) and the coupling between adjacent protons on the biphenyl aromatic rings. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals for all protonated carbons by linking them to their known ¹H resonances, such as the benzylic CH₂, the propyl chain carbons, and the aromatic CH groups. mdpi.comsemanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to assembling the molecular puzzle by showing long-range (2-3 bond) correlations between protons and carbons. mdpi.comsemanticscholar.orgresearchgate.net Key expected correlations include:
From the benzylic CH₂ protons (~5.45 ppm) to the carbons of the imidazole ring and the biphenyl ring, confirming the linkage.
From the aromatic proton ortho to the tetrazole ring (~7.8 ppm) to the tetrazole carbon (~164.0 ppm), confirming the biphenyl-tetrazole connection. researchgate.net
From the trityl protons to the quaternary trityl carbon (~85.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations essential for confirming stereochemistry and conformation. nih.govnumberanalytics.comacs.org A key NOESY correlation would be expected between the protons of the trityl group and the adjacent protons of the biphenyl ring system, confirming their spatial proximity.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis (e.g., LC-HRMS, GC-MS)
Mass spectrometry provides vital information on the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for its ability to determine the exact mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula. mdpi.comresearchgate.netnih.gov
Exact Mass Determination: The molecular formula of this compound is C₄₃H₄₀N₆O₃. The calculated monoisotopic mass is 688.3162 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value for the protonated molecule [M+H]⁺ (689.3235) or other adducts would confirm the elemental composition. fda.gov
Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments, often coupled with liquid chromatography (LC-HRMS), are used to study the fragmentation pathways. fda.govnih.govresearchgate.net The fragmentation of this compound is expected to be dominated by the cleavage of its most labile bonds.
A primary and highly characteristic fragmentation is the loss of the trityl group, which forms a very stable triphenylmethyl cation (trityl cation) at m/z 243.
Other significant fragmentations would likely involve the loss of water (H₂O, 18 Da) from the tertiary alcohol and the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.
Cleavage of the propyl chain and fragmentation of the biphenyl-tetrazole linkage are also possible.
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| m/z (Da) | Identity | Fragmentation Pathway |
| 689.32 | [M+H]⁺ | Protonated parent molecule |
| 671.31 | [M-H₂O+H]⁺ | Loss of water from the tertiary alcohol |
| 645.33 | [M-CO₂+H]⁺ | Loss of carbon dioxide from the carboxylic acid |
| 447.22 | [M-Trityl+H]⁺ | Loss of the trityl group (Olmesartan Acid) |
| 243.12 | [Trityl]⁺ | Triphenylmethyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are rapid and non-destructive methods used to identify the functional groups present in the molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds. cdnsciencepub.comksu.edu.sa
The IR spectrum of this compound is expected to show strong, characteristic bands for the various functional groups. semanticscholar.orgsemanticscholar.org
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300-2500 (broad) |
| O-H (Tertiary Alcohol) | Stretching | ~3400 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=C (Aromatic) | Stretching | ~1600, ~1475 |
| C=N (Imidazole) | Stretching | ~1670 |
| N=N (Tetrazole) | Stretching | 1640-1340 |
| C-O (Alcohol/Acid) | Stretching | 1300-1200 |
Raman spectroscopy, being complementary to IR, is particularly sensitive to the vibrations of non-polar bonds and symmetric stretches, providing valuable information about the C=C bonds in the aromatic rings and the core carbon skeleton. ksu.edu.sapnrjournal.com
UV-Vis Spectroscopy for Chromophore Characterization and Quantitative Analysis
UV-Vis spectroscopy is used to characterize the electronic transitions within the molecule's chromophores and is a primary technique for quantitative analysis, such as in HPLC detection. The main chromophoric system in this compound is the extended conjugated system comprising the imidazole and the biphenyl-tetrazole moieties. In a polar protic solvent like methanol, Olmesartan and its derivatives typically exhibit a maximum absorbance (λmax) around 257 nm. chemicalbook.com This absorbance is utilized for detection and quantification in chromatographic analyses.
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are essential for separating this compound from starting materials, by-products, and degradation products, thereby assessing its purity and establishing its impurity profile.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Related Substances Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the quality control of this compound. A validated, stability-indicating HPLC method can accurately quantify the main compound and separate it from all potential process-related impurities. scirp.orginnovareacademics.invensel.orgresearchgate.net
Method Development and Validation: A typical HPLC method involves a C18 column and a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724). The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Table 4: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (B84403) buffer, pH adjusted to ~3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient elution program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at ~257 nm |
| Injection Volume | 10-20 µL |
Impurity Profiling: The synthesis and purification process can lead to several potential impurities. mdpi.comingentaconnect.comgoogle.com A well-developed HPLC method should be able to separate the main peak from these related substances, which may include starting materials, intermediates from side reactions, or degradation products. One of the most critical impurities to control is Olmesartan Acid, which is the de-tritylated form of the compound. semanticscholar.org
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid and High-Resolution Separations
Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of this compound and related substances, offering significant advantages in speed and resolution over conventional HPLC. ijpsdronline.com The methodology is crucial for separating the main compound from process-related impurities and degradation products. nih.gov
A typical stability-indicating UHPLC method employs a sub-2 µm particle size column, such as a C18 or C8, which facilitates rapid and efficient separations. researchgate.netnih.gov For instance, a method for olmesartan and its impurities utilizes a Zorbax Eclipse plus C8 RRHD (100 mm × 3.0 mm, 1.8 μm) column. nih.gov The mobile phase often consists of a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile. nih.govresearchgate.net A common mobile phase composition involves a phosphate buffer (e.g., 0.02 M sodium phosphate at pH 3.35) as mobile phase A and a mixture of acetonitrile and water (e.g., 90:10, v/v) as mobile phase B. nih.gov
Method validation is performed according to the International Council on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. nih.govresearchgate.net Linearity is typically established over a concentration range relevant to the expected levels of the analyte and its impurities, with correlation coefficients (r²) greater than 0.999 being desirable. nih.govresearchgate.net The specificity of the method is demonstrated by its ability to resolve the main peak from all potential impurities and degradation products generated under forced degradation conditions (acidic, alkaline, oxidative, thermal, and photolytic stress). nih.gov The high resolution afforded by UHPLC ensures that even closely related isomers can be effectively separated and quantified. ijpsdronline.com
Table 1: Illustrative UHPLC Method Parameters for Olmesartan and Related Impurities
| Parameter | Condition |
| Column | Zorbax Eclipse plus C8 RRHD (100 mm × 3.0 mm), 1.8 μm nih.gov |
| Mobile Phase A | 0.02 M Sodium Phosphate Buffer (pH 3.35) nih.gov |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) nih.gov |
| Elution | Gradient nih.govresearchgate.net |
| Flow Rate | Typically 0.3-0.5 mL/min researchgate.netingentaconnect.com |
| Detector | UV at 250 nm nih.gov |
| Column Temperature | 25-45°C researchgate.netingentaconnect.com |
| Injection Volume | 1-5 µL nih.gov |
This table is for illustrative purposes and specific conditions may vary based on the exact analytical requirements.
Gas Chromatography (GC) for Residual Solvents Analysis and Volatile Impurities
Gas Chromatography (GC) is the standard method for the identification and quantification of residual solvents in pharmaceutical intermediates like this compound. google.comgoogle.com The presence of residual solvents is a critical quality attribute, as they can impact the purity, stability, and safety of the final drug substance. The International Council on Harmonisation (ICH) Q3C guidelines provide limits for residual solvents in pharmaceutical products. google.com
A common approach for residual solvent analysis involves headspace GC coupled with a Flame Ionization Detector (FID). researchgate.netasianjpr.com The sample is dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO). asianjpr.com A wide-bore capillary column, for example, a DB-624 or one packed with 6% cyanopropylphenyl-94% dimethylpolysiloxane, is often used for the separation of a wide range of organic volatile impurities. researchgate.net
The method is validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy for all potential residual solvents used in the synthesis process, which may include methanol, ethanol (B145695), acetone (B3395972), acetonitrile, ethyl acetate, dichloromethane (B109758), toluene, and others. researchgate.net For instance, a GC method for olmesartan medoxomil was validated for 14 different organic residual solvents.
Table 2: Example GC Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Technique | Headspace Gas Chromatography (HS-GC) |
| Detector | Flame Ionization Detector (FID) asianjpr.com |
| Column | DB-624 capillary column (30 m x 0.32 mm ID x 1.8 µm) or equivalent researchgate.netasianjpr.com |
| Carrier Gas | Nitrogen or Helium |
| Oven Temperature Program | e.g., 45°C (hold 7 min) to 250°C @ 40°C/min, hold at 250°C for 3 min researchgate.netasianjpr.com |
| Injector Temperature | ~140°C |
| Detector Temperature | ~250°C |
| Diluent | Dimethyl Sulfoxide (DMSO) asianjpr.com |
This table provides typical parameters; specific conditions must be optimized and validated for the intended analysis.
Thin-Layer Chromatography (TLC) as a Complementary Technique for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of the synthesis of this compound. nih.govchembam.com It is particularly useful for qualitatively tracking the consumption of starting materials and the formation of the desired product and any major by-products. nih.gov
For the analysis of sartan-class compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.netresearchgate.net The mobile phase is a mixture of solvents optimized to achieve good separation between the spots of interest. A representative mobile phase for related compounds might consist of chloroform, methanol, and glacial acetic acid in a specific ratio. researchgate.net Visualization of the separated spots is typically achieved under UV light at 254 nm. chembam.comresearchgate.net
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components of the reaction mixture by comparing them to the Rf values of reference standards. nih.govresearchgate.net While primarily a qualitative technique, modern HPTLC (High-Performance Thin-Layer Chromatography) coupled with densitometric scanning can provide quantitative or semi-quantitative results. researchgate.net
Elemental Analysis and Quantitative Determination Techniques
Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound like this compound. scribd.comsemanticscholar.org This analysis provides the weight percentage of carbon, hydrogen, and nitrogen in the sample.
The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula (C₄₅H₄₄N₆O₃ for N-Trityl Olmesartan Ethyl Ester). nih.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For example, in the synthesis of related imidazole derivatives, the found CHN values were in close agreement with the calculated values. semanticscholar.org
Table 3: Theoretical Elemental Composition of N-Trityl Olmesartan Ethyl Ester (C₄₅H₄₄N₆O₃)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 75.39 |
| Hydrogen (H) | 6.19 |
| Nitrogen (N) | 11.72 |
| Oxygen (O) | 6.70 |
Calculated based on a molecular weight of 716.9 g/mol . nih.gov
While chromatographic methods are prevalent for purity and impurity profiling, titration methods can be employed for the quantitative determination (assay) of the bulk substance. For a compound like this compound, which contains acidic and basic functional groups, potentiometric titration in a non-aqueous medium is a suitable method for assay determination.
The method involves dissolving a precisely weighed amount of the sample in a suitable non-aqueous solvent and titrating it with a standardized titrant, such as perchloric acid for basic groups or a strong base like tetrabutylammonium (B224687) hydroxide (B78521) for acidic groups. The endpoint of the titration is determined potentiometrically using a suitable electrode system. The assay is calculated based on the volume of titrant consumed.
Alternatively, a spectrophotometric assay can be developed. This involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and calculating the concentration using a previously established calibration curve or the Beer-Lambert law with a known extinction coefficient. mdpi.com For olmesartan medoxomil, spectrophotometric quantification has been performed at a λmax of 257 nm in a phosphate buffer. mdpi.com
Carbon, Hydrogen, Nitrogen (CHN) Elemental Analysis for Molecular Formula Confirmation
Advanced Solid-State Characterization Techniques (if applicable, for crystalline forms)
Should this compound exist in a crystalline form, its solid-state properties must be thoroughly characterized, as these can influence factors like stability, solubility, and processing behavior.
Key techniques include:
Powder X-Ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of the material. The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, serves as a fingerprint for a particular crystalline form or polymorph. mdpi.comsemanticscholar.org The absence of sharp peaks and the presence of a broad halo would indicate an amorphous nature. mdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, and enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content. mdpi.comnih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of solvates or hydrates. mdpi.commdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. It can be used to confirm the chemical structure and to detect changes in the solid state, such as different polymorphic forms, which may exhibit subtle differences in their IR spectra. mdpi.comjyoungpharm.org
Studies on olmesartan medoxomil have extensively used these techniques to characterize its solid state, including its interactions with excipients and its behavior in formulations. mdpi.comsemanticscholar.orgresearchgate.netjyoungpharm.org Similar principles would be applied to its synthetic intermediates.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Assessment
Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of crystalline pharmaceutical compounds. It provides a unique fingerprint of the crystalline lattice, enabling the identification of different polymorphic forms, which can have significant impacts on the solubility, stability, and bioavailability of a drug substance.
For this compound, while specific public domain PXRD patterns are not extensively available, its molecular structure has been definitively elucidated using single-crystal X-ray diffraction (SCXRD). synzeal.comaquigenbio.comgoogle.comresearchgate.netnih.govepo.orgmdpi.com This analysis has provided crucial insights into its crystalline nature. A pivotal finding from SCXRD studies is the confirmation of the trityl group's position on the N-2 nitrogen atom of the tetrazole ring. synzeal.comaquigenbio.comgoogle.comresearchgate.netnih.govepo.org This corrected the previously assumed N-1 substitution, a critical detail for understanding its reactivity and impurity formation pathways. synzeal.comaquigenbio.comacs.org
In a quality control setting, PXRD would be employed to:
Confirm Crystalline Identity: Routinely verify the correct crystalline form of this compound batches against a reference standard established from SCXRD data.
Assess Polymorphic Purity: Detect the presence of any undesired polymorphic forms that may arise from variations in the manufacturing process.
Monitor Crystallinity: Ensure batch-to-batch consistency in the degree of crystallinity, which can affect handling and dissolution properties.
The potential for polymorphism in this compound necessitates a thorough screening and characterization process during development to identify and control the desired crystalline form for consistent manufacturing of Olmesartan Medoxomil.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior and Decomposition Pathways
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the thermal stability and decomposition behavior of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound and its related compounds, DSC is used to determine:
Melting Point and Enthalpy of Fusion: Provides a measure of purity and crystalline perfection.
Polymorphic Transitions: Detects solid-state phase transitions, which appear as endothermic or exothermic events.
Glass Transitions: Identifies amorphous content within the material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is instrumental in:
Determining Thermal Stability: Identifies the temperature at which the compound begins to decompose.
Quantifying Volatiles: Measures the content of residual solvents or water.
Analyzing Decomposition Pathways: In conjunction with other techniques like mass spectrometry, TGA can help elucidate the degradation products.
For instance, the deprotection of the trityl group is a key thermal- or acid-labile step, and TGA can provide critical data on the temperature at which this decomposition begins, informing safe handling and storage conditions. clearsynth.comnih.gov
| Thermal Analysis Technique | Parameter Measured | Application in Quality Control of this compound |
| Differential Scanning Calorimetry (DSC) | Heat flow | Determination of melting point, purity, and polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | Mass change | Assessment of thermal stability and quantification of volatile content. |
Comprehensive Impurity Identification and Quantification in this compound
The control of impurities is a critical aspect of pharmaceutical manufacturing, as impurities can impact the safety and efficacy of the final drug product. A thorough understanding of the impurity profile of this compound is therefore essential.
Characterization of Process-Related Impurities and By-products Derived from Synthesis
The synthesis of this compound involves the N-alkylation of an imidazole ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. clearsynth.comnih.gov This process can lead to the formation of several impurities.
Regioisomeric Impurities: Alkylation of the tetrazole ring can occur at either the N-1 or N-2 position, leading to regioisomeric impurities. nih.govacs.org While the desired product is the N-2 substituted isomer, the formation of the N-1 isomer is a known process-related impurity. nih.gov
Hydrolysis Products: The ester group of this compound can undergo hydrolysis to form the corresponding carboxylic acid, known as Trityl Olmesartan Acid. clearsynth.comclearsynth.comsimsonpharma.com
Detritylated Impurities: Premature cleavage of the trityl protecting group can lead to the formation of Olmesartan Ethyl Ester. clearsynth.com
Other By-products: Other impurities can arise from side reactions, such as the formation of acetyl and dehydro impurities. simsonpharma.com
| Impurity Name | Origin | Method of Control |
| N-1 Regioisomer | Non-selective alkylation | Optimization of reaction conditions (e.g., base, solvent). |
| Trityl Olmesartan Acid | Hydrolysis of the ethyl ester | Control of water content and reaction time. |
| Olmesartan Ethyl Ester | Premature detritylation | Control of acidic conditions and temperature. |
| 4-acetyl and 5-acetyl impurities | Side reactions | Purification of intermediates. |
| Dehydro impurity | Dehydration | Control of reaction temperature. |
Analysis of Starting Material-Related Impurities and Their Carryover
Impurities present in the starting materials can be carried through the synthesis and contaminate the intermediate and final API. For the synthesis of this compound, key starting materials include the imidazole ethyl ester and the trityl-protected biphenyl bromide.
A notable impurity in the trityl-protected biphenyl bromide starting material is methylbiphenyl trityl tetrazole and dibromomethylbiphenyl trityl tetrazole . clearsynth.com These impurities can participate in the alkylation reaction, leading to the formation of their corresponding olmesartan analogues. It is crucial to control the levels of these impurities in the starting materials to ensure the purity of this compound. clearsynth.com The purification process of the intermediate must be capable of removing these carry-over impurities to acceptable levels. clearsynth.com
Development and Validation of Analytical Methods for Trace Impurity Quantification
The quantification of trace impurities in this compound requires the development and validation of sensitive and specific analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). researchgate.netclearsynth.com
The development of a stability-indicating HPLC method involves:
Column and Mobile Phase Selection: A reversed-phase column, such as a C18, is typically used. The mobile phase, often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve separation of all known impurities from the main compound and each other. researchgate.netclearsynth.com
Detector Wavelength Selection: The UV detection wavelength is chosen to provide adequate sensitivity for both the main component and all impurities. clearsynth.com
Forced Degradation Studies: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and to demonstrate the specificity and stability-indicating nature of the method. researchgate.net
Method validation is performed according to ICH guidelines and includes:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
| Validation Parameter | Purpose |
| Specificity | Ensure the method can distinguish between the analyte and impurities. |
| Linearity | Demonstrate a proportional relationship between concentration and response. |
| Accuracy | Confirm the method provides results close to the actual value. |
| Precision | Show the consistency and reproducibility of the method. |
| LOD/LOQ | Establish the sensitivity of the method for trace impurities. |
| Robustness | Verify the reliability of the method under varied conditions. |
Chemical Stability and Degradation Pathways of N Trityl Ethyl Olmesartan Acid
Mechanistic Studies of Degradation under Controlled Stress Conditions
Forced degradation studies are essential to identify the intrinsic stability of a molecule and to elucidate its degradation pathways. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, light, and heat.
Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by the presence of an acid or a base. For N-Trityl Ethyl Olmesartan (B1677269) Acid, two primary sites are susceptible to hydrolysis: the ethyl ester group and the N-trityl protecting group on the tetrazole ring.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ethyl ester group of N-Trityl Ethyl Olmesartan Acid is susceptible to hydrolysis, yielding the corresponding carboxylic acid, N-Trityl Olmesartan Acid, and ethanol (B145695). This reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: In the presence of a base, the primary degradation pathway is the saponification of the ethyl ester. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to yield the carboxylate salt (N-Trityl Olmesartan) and ethanol. This process is generally faster and more efficient than neutral or acid-catalyzed hydrolysis for esters. The trityl group is generally more stable under basic conditions compared to acidic conditions. However, prolonged exposure to strong basic conditions and elevated temperatures can also lead to some degradation. Forced degradation studies on Olmesartan Medoxomil have consistently shown significant degradation under alkaline conditions. researchgate.netajpaonline.comwisdomlib.org
Neutral Hydrolysis: In neutral aqueous solutions, hydrolysis of the ethyl ester can still occur, albeit at a slower rate compared to acid or base-catalyzed conditions. The reaction is driven by the nucleophilic attack of water on the ester group. The stability of this compound in neutral solution is expected to be higher than under acidic or basic conditions, but degradation can be accelerated by an increase in temperature.
Table 1: Summary of Hydrolytic Degradation Pathways
| Condition | Primary Target Group(s) | Primary Degradation Products |
| Acid-Catalyzed | Ethyl Ester, N-Trityl Group | N-Trityl Olmesartan Acid, Olmesartan Acid Ethyl Ester, Olmesartan Acid, Triphenylmethanol (B194598) |
| Base-Catalyzed | Ethyl Ester | N-Trityl Olmesartan (salt), Ethanol |
| Neutral | Ethyl Ester | N-Trityl Olmesartan Acid, Ethanol |
Oxidative degradation is typically studied using reagents such as hydrogen peroxide (H₂O₂). The imidazole (B134444) and tetrazole rings, as well as the benzylic methylene (B1212753) bridge in the this compound structure, are potential sites for oxidation.
The trityl group can be oxidized to form trityl alcohol derivatives in the presence of oxidizing agents. Furthermore, the imidazole moiety can undergo oxidation, potentially leading to the formation of N-oxides or ring-opened products. Studies on Olmesartan Medoxomil have identified oxidative degradation products, suggesting that the core structure, which is shared with this compound, is susceptible to oxidation. researchgate.net It has been noted that metal ions can mediate oxidative degradation of olmesartan derivatives, leading to the formation of cyclized products. researchgate.net
The likely oxidative degradation products of this compound would include N-oxides of the imidazole ring and potentially hydroxylated species on the aromatic rings. The trityl group itself could be oxidized to triphenylcarbinol.
Table 2: Potential Oxidative Degradation Products
| Oxidizing Agent | Potential Site of Oxidation | Potential Degradation Product(s) |
| Hydrogen Peroxide | Imidazole Ring | N-Oxides of the imidazole moiety |
| Hydrogen Peroxide | Trityl Group | Triphenylcarbinol |
| Hydrogen Peroxide | Biphenyl (B1667301) Moiety | Hydroxylated derivatives |
Photolytic degradation involves the degradation of a molecule upon exposure to light, typically in the UV or visible range. The aromatic rings and conjugated systems within the this compound structure can absorb light energy, leading to electronic excitation and subsequent chemical reactions.
Thermal degradation studies are performed to evaluate the stability of a substance at elevated temperatures. This compound, being a solid with a defined melting point, is expected to have a certain level of thermal stability. cphi-online.com However, at temperatures approaching or exceeding its melting point, decomposition can occur.
Potential thermal degradation pathways could involve the cleavage of the weaker bonds in the molecule, such as the C-N bond of the trityl group or the ester linkage. Thermogravimetric analysis of related sartan compounds has been used to study their thermal stability. scribd.com For this compound, thermal stress could potentially lead to detritylation or decarboxylation, although it is generally found to be stable under typical thermal stress conditions used in forced degradation studies (e.g., 60-80°C). wisdomlib.org
Photolytic Degradation: Role of UV and Visible Light Exposure on Chemical Integrity
Elucidation of Degradation Products and Their Structural Characterization
The identification and structural characterization of degradation products are critical for understanding the degradation pathways and for developing stability-indicating analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of degradation products. The combination of liquid chromatography for separation with the high sensitivity and structural information provided by tandem mass spectrometry makes it ideal for analyzing complex mixtures of degradation products.
In the context of this compound, an LC-MS/MS method would be developed to separate the parent compound from its degradation products formed under various stress conditions. ajpaonline.comoup.com The mass spectrometer would then be used to determine the molecular weight of each degradation product. By fragmenting the parent ion (MS/MS), characteristic fragmentation patterns can be obtained, which help in elucidating the structure of the degradation products. For example, the loss of the trityl group (mass 243 Da) or the ethyl group (mass 29 Da) would be indicative of degradation at these specific sites.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for the identification of volatile degradation products. For instance, if ethanol is formed during hydrolysis, it could be detected by GC-MS. However, due to the low volatility and thermal lability of this compound and its primary degradation products, LC-MS/MS is generally the more suitable technique.
Studies on olmesartan and its prodrugs have successfully utilized LC-MS/MS to identify and characterize a range of degradation products, providing a framework for how such an analysis would be conducted for this compound. nih.govmdpi.com
NMR Spectroscopy for Definitive Structural Confirmation of Major and Minor Degradants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its degradation products. Techniques such as 1H NMR, 13C NMR, and two-dimensional experiments like HSQC and HMBC are used for unambiguous signal assignment and confirmation of molecular structures. mdpi.commdpi.com
The primary degradant, Olmesartan Acid , can be definitively identified by the absence of signals corresponding to the trityl group and the appearance of characteristic signals for the unprotected tetrazole moiety. The trityl group's 15 aromatic protons typically produce a complex multiplet in the 1H NMR spectrum between δ 7.20 and 7.45 ppm. vulcanchem.com Its corresponding carbon signals appear in the 13C NMR spectrum between approximately 126.5 and 144.2 ppm. vulcanchem.com The loss of these signals is a clear indicator of deprotection.
A second major degradant is triphenylmethanol , the byproduct of trityl group cleavage. sci-hub.se Its presence can be confirmed by its unique NMR signature. Minor degradants, such as N-1 and N-2 regioisomers formed from the alkylation of the unprotected tetrazole, can also be distinguished using advanced NMR techniques that can identify subtle differences in the chemical environment of the atoms in each isomer. sci-hub.sedntb.gov.ua
Table 1: Expected NMR Data for the Identification of Degradation Products
| Compound | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) | Method of Confirmation |
| This compound | Multiplet at ~7.20-7.45 (15H, trityl protons) vulcanchem.com | Signals at ~126.5-144.2 (trityl carbons) vulcanchem.com | Presence of trityl signals. |
| Olmesartan Acid | Absence of trityl proton signals mdpi.com | Absence of trityl carbon signals mdpi.com | Confirmed by complete signal assignment using 2D NMR. mdpi.com |
| Triphenylmethanol | Distinct signals for aromatic protons and absence of other parent molecule signals. sci-hub.se | Unique signals for aromatic carbons and the carbinol carbon. | Comparison with a reference standard. |
| N-1/N-2 Regioisomers | Slight shifts in biphenyl and tetrazole proton signals. sci-hub.se | Differentiable chemical shifts for tetrazole and biphenyl carbons. dntb.gov.ua | Detailed analysis of 1H-13C HMBC correlations. mdpi.com |
Note: The exact chemical shifts can vary based on the solvent and instrument used.
Kinetic Studies of Degradation Reactions
Understanding the kinetics of degradation is essential for optimizing reaction conditions and ensuring the stability of the final product.
Determination of Reaction Orders, Rate Constants, and Activation Energies for Degradation Processes
Specific kinetic data, such as reaction orders, rate constants, and activation energies for the degradation of this compound, are not extensively detailed in the public literature. However, the methodology for determining these parameters is well-established. It involves monitoring the concentration of the compound over time under various controlled conditions (e.g., different pH levels, temperatures). The data can be fitted to rate equations to determine the reaction order. The Arrhenius equation can then be used to calculate the activation energy from rate constants measured at different temperatures.
For related compounds like Olmesartan Medoxomil, thermoanalytical techniques such as Thermogravimetric Analysis (TGA) have been employed to study thermal stability and degradation kinetics. dntb.gov.ua Such studies provide insight into the energy barriers for decomposition and can be powerful tools for predicting shelf-life and stability under thermal stress.
Influence of pH, Temperature, and Solvent System on Degradation Rates and Pathways
The rate and pathway of degradation for this compound are highly dependent on environmental factors.
pH : The compound's stability is critically linked to pH. The trityl protecting group is labile in acidic environments, and the rate of its cleavage increases significantly as the pH decreases. The deprotection step in synthesis is often carried out using acids at controlled temperatures. nih.govgoogle.com Conversely, while the hydrolysis of the ethyl ester to the carboxylic acid is base-catalyzed, strongly alkaline conditions can also promote degradation. Therefore, maintaining a near-neutral pH is crucial for storage and handling when degradation is not desired.
Temperature : Temperature plays a significant role in degradation kinetics. Synthetic steps are often temperature-controlled to minimize unwanted side reactions. For instance, alkylation reactions are typically maintained below 50°C to reduce thermal degradation. The deprotection step is also temperature-sensitive, often performed at cooler temperatures (0–25°C) to control the reaction rate. Crystallization and isolation are frequently performed at low temperatures (0–5°C) to enhance yield and minimize the degradation of the product in solution.
Solvent System : The choice of solvent affects both reaction rates and the profile of impurities. Polar aprotic solvents like N,N-dimethylacetamide (DMAC) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for the synthesis steps. vulcanchem.com The solvent system used during deprotection can also influence the formation of impurities. For example, using an aqueous HCl/acetone (B3395972) system for detritylation was found to generate a Michael-type addition impurity. sci-hub.se Purification often involves crystallization from specific solvent mixtures, such as acetone/water or ethyl acetate, which are selected to maximize the purity of the isolated solid. nih.gov
Table 2: Influence of Key Factors on Degradation
| Factor | Influence on Degradation Rate and Pathway |
| pH | Acidic (low pH): Rapidly accelerates the cleavage of the N-trityl bond, leading to deprotection. sci-hub.se |
| Alkaline (high pH): Can promote degradation, though it is used under controlled conditions for ester hydrolysis. | |
| Temperature | High Temperature: Increases the rate of all degradation reactions, including deprotection and potential side reactions. Temperature control is critical during synthesis (<50°C). |
| Low Temperature: Slows degradation. Used during purification and storage (e.g., 0-5°C for crystallization). | |
| Solvent System | Affects reaction kinetics and impurity formation. The choice of solvent (e.g., DMAc, acetone, ethyl acetate) is crucial for controlling the reaction and purification efficiency. sci-hub.segoogle.com |
Strategies for Mitigating Chemical Degradation During Synthesis, Purification, and Storage (Chemically Focused)
To ensure high yield and purity, several chemically focused strategies are employed to minimize the degradation of this compound.
During Synthesis:
pH Control: Utilizing mild bases such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) for reactions helps prevent harsh conditions that could cause unintended degradation. vulcanchem.com
Temperature Management: Strict temperature control during reactions is essential. For example, keeping alkylation temperatures below 50°C and cooling the reaction mixture before certain reagent additions helps suppress the formation of thermal degradants. google.com
Control of Stoichiometry: Using a carefully controlled molar ratio of reactants can minimize side reactions. For instance, in subsequent steps, using an excess of an alkylating agent can ensure the complete consumption of the deprotected intermediate, preventing it from participating in side reactions.
During Purification:
Optimized Crystallization: Recrystallization from specific solvent systems, such as acetone/water or acetonitrile (B52724)/ethyl acetate, is a highly effective method for removing impurities and isolating the pure compound.
Advanced Evaporation Techniques: Using methods like Agitated Thin-Film Drying (ATFD) for solvent removal minimizes the thermal stress on the compound by reducing its exposure time to heat.
Chromatographic Separation: Though more common at the lab scale, column chromatography can be used to separate the desired product from closely related impurities. mdpi.com
During Storage:
pH and Moisture Control: Storing the compound in a pH-controlled, dry environment is critical, given its instability in strongly acidic or alkaline aqueous solutions.
Temperature Control: Storage at reduced temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C) is advisable to slow down potential degradation pathways over time. pharmaffiliates.com
Table 3: Summary of Mitigation Strategies
| Stage | Strategy | Chemical Rationale |
| Synthesis | Strict pH and temperature control. | Minimizes acid-catalyzed deprotection and thermal degradation. |
| Purification | Optimized recrystallization from specific solvent mixtures (e.g., acetone/water). | Exploits differences in solubility between the product and impurities to achieve high purity. |
| Storage | Store in a cool, dry, and pH-neutral environment. | Slows the kinetics of hydrolytic and thermal degradation pathways. |
Chemical Reactivity and Transformations Involving N Trityl Ethyl Olmesartan Acid
Deprotection Strategies for the N-Trityl Group
The triphenylmethyl (trityl) group serves as a bulky protecting group for the tetrazole nitrogen, preventing unwanted side reactions during the synthesis. vulcanchem.comvulcanchem.com Its removal, or deprotection, is a critical step that must be accomplished efficiently and selectively.
Investigation of Acid-Catalyzed Deprotection Mechanisms and Optimized Conditions
Acid-catalyzed hydrolysis is the most common method for the deprotection of the N-trityl group. thieme-connect.com The mechanism involves the protonation of the nitrogen or an ether oxygen, which facilitates the cleavage of the carbon-nitrogen bond to form the deprotected tetrazole and the stable trityl cation. total-synthesis.com
Various acidic conditions have been explored to optimize this reaction. A common method involves treating the N-trityl olmesartan (B1677269) derivative with aqueous acetic acid. nih.govsemanticscholar.org For instance, a suspension of Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid at room temperature for 10 hours effectively removes the trityl group. nih.gov Other research has explored the use of 40% aqueous acetic acid at elevated temperatures (55–60°C) for 2–3 hours. umich.edu The use of hydrochloric acid in acetone (B3395972) has also been reported as an alternative to acetic acid, which can simplify the workup procedure. sci-hub.se However, the choice of acid and reaction conditions is critical, as harsh acidic conditions can lead to the formation of impurities. cbijournal.com
| Acid Catalyst | Solvent System | Temperature (°C) | Reaction Time | Reference |
| Acetic Acid | 75% v/v aqueous | 25–30 | 10 h | nih.gov |
| Acetic Acid | 40% aqueous | 55–60 | 2–3 h | umich.edu |
| Hydrochloric Acid | Acetone/Water | Not specified | Not specified | sci-hub.se |
| Formic Acid | Neat | Room Temp | 3 min | total-synthesis.com |
| Hydrobromic Acid | Tetrahydrofuran (B95107) (THF) | Not specified | Not specified | vulcanchem.com |
Exploration of Reductive and Other Selective Deprotection Methodologies
While acid-catalyzed methods are prevalent, reductive cleavage offers an alternative under non-acidic conditions. One such method involves the use of lithium powder with a catalytic amount of naphthalene. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This process leads to the reductive detritylation of N-tritylamines in good to excellent yields. thieme-connect.comorganic-chemistry.org This methodology has been shown to be selective, allowing for the removal of the trityl group in the presence of other reducible groups like allyl or benzyl (B1604629). organic-chemistry.orgorganic-chemistry.org
Another approach involves low-valent titanium reagents, which can mediate the reductive cleavage of N-trityl bonds. tandfonline.com This method also demonstrates chemoselectivity, with N-trityl bonds cleaving faster than O-trityl bonds. tandfonline.com Additionally, a room-temperature deprotection method using metal acid catalysis (e.g., HgX₂) coupled with sodium borohydride (B1222165) reduction has been described for trityl amines, ethers, and thioethers. researchgate.netnih.gov
Selective Cleavage Conditions in the Presence of Other Labile Functional Groups
The selective removal of the trityl group is crucial, especially when other acid- or reduction-sensitive functional groups are present in the molecule. The bulky nature of the trityl group allows for some inherent selectivity. total-synthesis.com
Ester Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety
The ethyl ester group on the imidazole (B134444) ring of N-Trityl Ethyl Olmesartan Acid is another key site for chemical transformation, leading to the formation of Olmesartan acid and other ester derivatives.
Mechanistic Study of Ethyl Ester Hydrolysis and Formation of Olmesartan Acid Derivatives
The hydrolysis of the ethyl ester to a carboxylic acid is a fundamental step in the synthesis of Olmesartan Medoxomil. google.comgoogleapis.com This reaction is typically carried out under basic conditions. A common procedure involves treating this compound with an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in a suitable solvent system. nih.govmdpi.comnih.gov For example, a solution of N-Trityl Ethyl Olmesartan Ethyl Ester in a mixture of tetrahydrofuran and ethanol (B145695) can be treated with aqueous sodium hydroxide to yield the corresponding sodium salt of the carboxylic acid. vulcanchem.com
The reaction proceeds through a standard saponification mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture yields the free carboxylic acid, often referred to as Olmesartan Acid or its tritylated precursor. nih.gov However, this hydrolysis step can be challenging, sometimes suffering from low yields and difficulties in extraction. nih.gov
| Base | Solvent System | Temperature (°C) | Outcome | Reference |
| Sodium Hydroxide | Tetrahydrofuran/Ethanol/Water | 10–15 | Trityl Olmesartan sodium salt | vulcanchem.com |
| Potassium Hydroxide | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Not specified | Trityl Olmesartan potassium salt | mdpi.comnih.gov |
| Sodium Hydroxide | Methanol/Water | 25–30 | Olmesartan Acid (from Olmesartan Medoxomil) | semanticscholar.orgumich.edu |
Transesterification Reactions for Accessing Other Olmesartan Ester Variants
While hydrolysis is essential for producing the carboxylic acid intermediate, transesterification reactions can be employed to convert the ethyl ester directly into other ester variants. This can be a more direct route to certain derivatives. For instance, omega-3-acid ethyl esters can be converted to triglycerides via transesterification with glycerol. drugfuture.com In the synthesis of Olmesartan Medoxomil, the hydrolyzed carboxylic acid is typically esterified with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one to introduce the medoxomil group. nih.govchemicalbook.com However, direct transesterification from the ethyl ester could be a potential alternative synthetic strategy.
The efficiency of such esterification or transesterification reactions can be influenced by the choice of solvent and catalysts. For example, in the esterification of the tritylated olmesartan acid with medoxomil chloride, using N,N-Dimethylacetamide as a solvent with a catalytic amount of sodium iodide (3% w/w) has been shown to provide a good yield and high purity of the desired product, while minimizing side reactions like ester hydrolysis and detritylation. nih.gov
Further Derivatization and Functionalization of the Olmesartan Scaffold from this compound
This compound, or more precisely, its ethyl ester form, serves as a pivotal intermediate in the synthesis of Olmesartan. Its structure allows for selective modifications and functionalization at various reactive sites, primarily the tetrazole ring and the imidazole carboxylic acid group, to build the final active pharmaceutical ingredient and its analogs. The strategic placement of the trityl protecting group is essential for directing these transformations.
Reactions Involving the Tetrazole Ring and other Heterocyclic Moieties
The reactivity of the tetrazole ring in the N-Trityl Ethyl Olmesartan intermediate is predominantly governed by the presence of the trityl (triphenylmethyl) protecting group. This bulky group shields the tetrazole nitrogen atoms from participating in reactions until it is intentionally removed.
Subsequent derivatization of the tetrazole moiety typically occurs after the deprotection step, which is often one of the final stages in the synthesis of olmesartan medoxomil. nih.gov The acidic removal of the trityl group yields the free 1H-tetrazole ring. nih.gov Research indicates that undesired deprotection can sometimes occur during earlier steps, such as the basic hydrolysis of the ethyl ester. semanticscholar.org
Once deprotected, the tetrazole exists as a mixture of 1H- and 2H-tautomeric forms. This tautomerism is critical as it leads to the formation of regioisomeric impurities during subsequent alkylation reactions. semanticscholar.orgmdpi.com The alkylation of the deprotected olmesartan tetrazole with various alkyl halides results in a mixture of N-1 and N-2 substituted products. The ratio of these isomers is dependent on the specific alkylating agent and the reaction conditions. semanticscholar.orgmdpi.com
Table 1: Regioselectivity in the Alkylation of Deprotected Olmesartan Tetrazole This table summarizes the observed ratios of N-1 to N-2 alkylation products when different alkylating agents are reacted with the 5-(biphenyl-2-yl)tetrazole moiety of sartan compounds.
| Alkylating Group | Reagent Example | N-1 Isomer (%) | N-2 Isomer (%) | Source |
|---|---|---|---|---|
| Methyl | Methyl Iodide | 75.4 | 24.6 | mdpi.com |
| Pivaloyloxymethyl | Iodomethyl Pivalate | 75.0 | 25.0 | mdpi.com |
| Medoxomil | Medoxomil Chloride | 60.0 | 40.0 | mdpi.com |
| Ethyl | Ethyl Iodide | 47.3 | 52.7 | mdpi.com |
The formation of these regioisomeric impurities is a significant challenge in the manufacturing process, necessitating careful control of the deprotection and subsequent alkylation steps. mdpi.com
Modifications at the Biphenyl (B1667301) and Imidazole Carboxylic Acid Positions
The primary transformation involving the imidazole portion of N-Trityl Ethyl Olmesartan Ester is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid salt. This step is a prerequisite for introducing the medoxomil group, which converts the molecule into a prodrug.
The saponification is typically carried out using an alkali metal hydroxide, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of solvents like tetrahydrofuran (THF), ethanol, and water. nih.govchemicalbook.com The reaction proceeds under controlled temperature conditions, for instance at 10–15°C, to yield the Trityl Olmesartan sodium or potassium salt as a thick, oily mass. nih.govmdpi.com
Reaction Scheme: Hydrolysis and Esterification N-Trityl Olmesartan Ethyl Ester → N-Trityl Olmesartan Salt → N-Trityl Olmesartan Medoxomil
This newly formed carboxylate is then activated for the next step without isolation. mdpi.com The subsequent key derivatization is the esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (medoxomil chloride). nih.govchemicalbook.com This SN2 reaction attaches the medoxomil moiety, which is crucial for the oral bioavailability of Olmesartan. The reaction is often performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA). nih.govnih.gov To enhance the reaction's efficiency and yield, a catalyst such as sodium iodide (NaI) may be added. The use of NaI has been shown to minimize side reactions like ester hydrolysis of the product and premature detritylation. nih.gov This process ultimately yields Trityl Olmesartan Medoxomil, which is then carried forward to the final deprotection stage. nih.govnih.gov
Influence of the Trityl Group on Subsequent Reactivity and Regioselectivity in Chemical Transformations
The trityl group plays a multifaceted and critical role in the synthesis of Olmesartan, primarily by acting as a regioselective protecting group for the tetrazole ring.
Directing Reactivity: Single-crystal X-ray diffraction (SCXRD) studies have definitively shown that the trityl group is attached to the N-2 position of the tetrazole ring, forming the 2-triphenylmethyl-2H-tetrazol-5-yl isomer. mdpi.comresearchgate.net This finding corrected previous assumptions in the literature that often depicted it as the N-1 isomer. mdpi.com The N-2 substitution is a result of the reaction between 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)benzonitrile and triphenylmethyl chloride followed by cycloaddition with an azide (B81097) source.
Steric Hindrance and Protection: The immense steric bulk of the trityl group effectively shields the entire tetrazole ring from participating in further reactions. It prevents unwanted alkylation or other modifications at the N-1 and N-3 positions of the tetrazole during subsequent synthesis steps, such as the hydrolysis of the ethyl ester and the introduction of the medoxomil group. nih.gov This protective function ensures that functionalization occurs specifically at the desired imidazole carboxylic acid position.
Enhancing Solubility and Isolation: The lipophilic nature of the trityl group can aid in the solubility of the intermediate in organic solvents used during the reaction and workup, facilitating easier handling and purification compared to the unprotected counterpart.
Controlled Deprotection: The trityl group is stable under the basic conditions required for the saponification of the ethyl ester but can be readily removed under acidic conditions in the final step of the synthesis. nih.gov This orthogonal stability is a cornerstone of the entire synthetic strategy. However, its premature loss can be a source of impurities. For instance, detritylation of the starting material or product during N-alkylation or esterification steps can lead to the formation of undesired side products. nih.gov Controlling the reaction conditions is therefore crucial to prevent the formation of these impurities. nih.gov
Process Chemistry and Manufacturing Considerations for N Trityl Ethyl Olmesartan Acid
Scale-Up Challenges and Solutions in the Synthesis of N-Trityl Ethyl Olmesartan (B1677269) Acid
Transitioning the synthesis of N-Trityl Ethyl Olmesartan Acid from the laboratory to an industrial scale introduces several challenges that necessitate robust solutions to maintain process efficiency, product quality, and operational safety.
Reactor Design and Engineering Considerations for Large-Scale Production
The choice of reactor is critical for the industrial production of olmesartan intermediates. Glass-lined reactors are frequently used for their corrosion resistance and to prevent contamination of the product. scribd.com For processes involving the synthesis of olmesartan intermediates, reactors with capacities ranging from 500L to 3000L are common. scribd.compatsnap.compatsnap.com
Key design considerations include:
Material of Construction: Glass-lined steel is preferred to handle corrosive reagents like potassium hydroxide (B78521) and to prevent metallic ion leaching. scribd.compatsnap.com Stainless steel reactors are also utilized in certain process steps. scribd.com
Reactor Capacity: Industrial-scale batches may involve hundreds of kilograms of starting materials, necessitating large-capacity reactors (e.g., 2000L to 5000L) to be commercially viable. scribd.compatsnap.com
Agitation System: Proper agitator design (e.g., impeller type, speed) is crucial for ensuring homogeneity, particularly in slurry reactions involving solids like potassium carbonate. nih.gov
Pressure and Temperature Ratings: Reactors must be designed to handle the required operating conditions, including pressures up to 5 kg/cm ² and temperature variations from 0°C to reflux temperatures. scribd.compatsnap.com
Ancillary Equipment: Reactors are equipped with essential devices such as stirrers, thermometers, vacuum pressure gauges, and ports for nitrogen blanketing to maintain an inert atmosphere, which is critical for preventing side reactions. patsnap.com
| Reactor Type | Capacity (Liters) | Material | Key Process Step | Reference |
|---|---|---|---|---|
| Glass-Lined Reactor | 500 | Glass-Lined Steel | Alkylation and subsequent reactions | patsnap.com |
| Enamel Reaction Kettle | 2000 | Enamel-Lined | Reaction with phosgene (B1210022) derivatives | patsnap.com |
| Glass-Lined Reactor | 2500 | Glass-Lined Steel | General production of olmesartan | scribd.com |
| Stainless Steel Reactor | 2000 | Stainless Steel | General process steps | scribd.com |
Management of Heat Transfer, Mass Transfer, and Mixing in Industrial Reactors
Effective management of heat, mass, and mixing is paramount for successful scale-up.
Heat Transfer: The N-alkylation reaction is often exothermic, requiring efficient heat removal to maintain the optimal reaction temperature (e.g., 40-45°C) and prevent impurity formation. nih.gov Large reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Reactor jackets with heating/cooling fluids are used to control the temperature precisely. For instance, cooling to 0-5°C is required before certain reagent additions. patsnap.com
Mass Transfer: In heterogeneous reaction mixtures, such as the suspension of potassium carbonate in N,N-Dimethylacetamide (DMA), the rate of reaction can be limited by the mass transfer of reagents between phases. nih.gov Reducing the particle size of the solid base (anhydrous K₂CO₃) has been shown to improve reaction kinetics and yield. nih.gov Efficient stirring is essential to maximize the interfacial area between reactants. Oscillatory flow reactors (OFRs) and reactors with enhanced stirring capabilities can improve mass transfer by creating flow patterns conducive to mixing. sphinxsai.com
Mixing: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation and lower yields. nih.gov The synthesis process often involves viscous or slurry-like masses, especially after concentration steps, which require powerful and well-designed agitation systems to ensure uniformity. nih.gov The challenge of mixing is a significant factor in why processes that work well in the lab can fail upon scale-up. google.com
Optimization of Crystallization and Purification Processes for Industrial Scale-Up
Crystallization is a critical step for isolating and purifying this compound and its subsequent derivatives. The choice of solvent is crucial for achieving high purity and yield.
Solvent Selection: Studies have shown that the solubility of N-Trityl Olmesartan Ethyl Ester varies significantly across different organic solvents. vulcanchem.com Cyclohexanone (B45756) and N,N-dimethylacetamide (DMAC) have been identified as optimal solvents for purification and recrystallization due to their favorable solubility profiles. vulcanchem.comacs.org Acetone (B3395972) is also widely used, often in combination with water or as a solvent for slurry washing, to achieve high purity (≥99.5%). nih.govcbijournal.com
Crystallization Control: The cooling rate, agitation speed, and seeding strategy must be carefully controlled during industrial crystallization to obtain the desired crystal size distribution and polymorphic form, which affect filtration and drying characteristics. google.com For example, a process might involve dissolving the crude product at an elevated temperature (e.g., 50-55°C), followed by controlled cooling to 0-5°C over several hours to maximize crystal precipitation. cbijournal.comgoogle.com
Impurity Removal: The main challenge in purification is the removal of process-related impurities, such as detritylated byproducts or regioisomers. nih.gov Recrystallization from a suitable solvent like acetonitrile (B52724) has proven effective in removing specific impurities to meet stringent ICH quality standards (<0.15%). cbijournal.com Patents describe multi-step purification processes, including dissolving the crude product, crystallizing by cooling, and filtering to achieve purities of over 99.4%. google.com
| Solvent | Mole Fraction Solubility (x 10⁻⁴) | Reference |
|---|---|---|
| Cyclohexanone | 211.0 | vulcanchem.com |
| N,N-dimethylacetamide (DMAC) | 147.6 | vulcanchem.com |
| Toluene | 123.7 | vulcanchem.com |
| Ethyl acetate | 69.93 | vulcanchem.com |
| Acetone | 41.74 | vulcanchem.com |
| Acetonitrile | 9.013 | vulcanchem.com |
Process Analytical Technology (PAT) Applications in the Synthesis of this compound
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. stepscience.com Its application in the synthesis of this compound can lead to significant improvements in process understanding, efficiency, and quality control.
In-line and On-line Monitoring of Reaction Progress and Intermediate Purity
Real-time monitoring provides immediate feedback on the state of the chemical reaction, allowing for tighter control.
Spectroscopic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy can be implemented using in-line probes inserted directly into the reactor. ispe.org These methods can monitor the disappearance of starting materials and the appearance of the this compound product by tracking specific vibrational bands, providing real-time reaction kinetics.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for monitoring reaction progress and purity. nih.gov While traditionally an off-line method, on-line HPLC systems can automatically sample the reaction mixture, dilute it, and inject it into the chromatograph. stepscience.com This allows for the tracking of the main product as well as the formation of critical impurities, such as detritylation products or regioisomers, in near real-time. nih.govmdpi.com For instance, monitoring can ensure that a key starting material is consumed to an acceptable level (e.g., no more than 2%) before proceeding to the next step, thereby controlling downstream impurity profiles. nih.gov Thin Layer Chromatography (TLC) is also used as a simpler, qualitative method to monitor reaction completion, especially in process development. discoveryjournals.org
Real-time Quality Control and Process Optimization Strategies
The data gathered from PAT tools enable dynamic, real-time control strategies that go beyond traditional fixed-recipe batch manufacturing.
Endpoint Determination: In-line monitoring allows for the precise determination of the reaction endpoint. Instead of running the reaction for a fixed duration (e.g., 12 hours), the process can be stopped precisely when the concentration of reactants has fallen below a predetermined threshold. nih.gov This can shorten cycle times, reduce energy consumption, and prevent the formation of degradation products from prolonged reaction times. ijsdr.org
Impurity Control: Real-time monitoring of impurity formation can guide process adjustments to maintain quality. For example, if an undesired regioisomeric impurity is detected at an increasing rate, process parameters like temperature or reagent addition rate could be adjusted immediately to mitigate its formation. mdpi.comacs.org Studies have identified and characterized several process-related impurities, and PAT provides the means to control them proactively. nih.govsci-hub.se
Continuous Manufacturing: The principles of PAT are fundamental to the shift from batch to continuous manufacturing. Continuous flow reactors, coupled with in-line analytics, allow for the synthesis of this compound in a continuous, telescoped process without isolating intermediates. ijsdr.org This approach offers superior heat and mass transfer, shorter reaction times, reduced solvent consumption, and a more consistent product quality compared to traditional batch processing. ijsdr.org
Impurity Control and Removal Strategies in Manufacturing
The manufacturing process for N-Trityl Olmesartan intermediates, primarily N-Trityl Olmesartan Ethyl Ester and its subsequent hydrolysis product, Trityl Olmesartan Acid, requires stringent control over impurities to ensure the final Active Pharmaceutical Ingredient (API), Olmesartan Medoxomil, meets high purity standards. The formation of process-related impurities can occur at various stages, stemming from starting materials, reagents, or side reactions.
Strategies for Controlling Residual Starting Materials and Reagents
Effective control of impurities begins with managing the quality and reaction stoichiometry of starting materials and reagents. In the N-alkylation step to produce N-Trityl Olmesartan Ethyl Ester, the primary starting materials are an imidazole (B134444) ethyl ester derivative and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.
Key strategies for control include:
Stoichiometric Control: The molar ratio of reactants is critical. Studies have shown that using specific molar equivalents of the starting materials and reagents like potassium carbonate (K2CO3) is essential for driving the reaction to completion while minimizing side products. For instance, a process utilizing 0.98 molar equivalents of the trityl biphenyl (B1667301) bromide and 1.25 molar equivalents of K2CO3 has been demonstrated to achieve a high yield (90%) and purity (98%) of N-Trityl Olmesartan Ethyl Ester. researchgate.net
Limiting Excess Reactants: The presence of unreacted starting materials at the end of the reaction is a significant source of impurities in the final product. Specifically, the unreacted trityl biphenyl bromide should be limited to no more than 2% to control the formation of related impurities. nih.gov
Quality of Starting Materials: While high-purity starting materials are ideal, they can increase costs. Some processes have been developed to utilize less pure starting materials without compromising final product quality. One commercially viable process successfully uses a grade of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide with approximately 85% purity, which is about 30% less expensive than the 97% purity grade. nih.gov This is achieved by implementing a robust purification process downstream that effectively removes the initial impurities. nih.govcbijournal.com
Reagent Specifications: The physical and chemical properties of reagents, such as particle size and purity, can influence reaction kinetics and impurity profiles. For example, using anhydrous K2CO3 with a reduced particle size has been shown to improve reaction efficiency in the N-alkylation step. nih.gov Specifications for all reagents and solvents, including fresh and recovered materials, must be established to ensure consistency and control carryover of potential impurities. federchimica.it
| Parameter | Control Strategy | Rationale / Finding | Reference |
|---|---|---|---|
| Stoichiometry | Use of 0.98 m.eq of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide and 1.25 m.eq of K2CO3. | Optimized conditions resulted in a 90% yield and 98% purity of N-Trityl Olmesartan Ethyl Ester. | researchgate.net |
| Residual Reactants | Limit unreacted 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide to <2%. | Controls the formation of specific downstream impurities. | nih.gov |
| Starting Material Purity | Option to use ~85% pure 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. | Reduces raw material cost by 30% while relying on downstream purification to remove impurities. | nih.gov |
| Reagent Quality | Use of anhydrous K2CO3 with reduced particle size. | Enhances reaction efficiency during the N-alkylation stage. | nih.gov |
Design of Efficient Purification Steps for By-product Removal
The purification of N-Trityl Olmesartan intermediates is crucial for removing by-products generated during synthesis, such as compounds from ester hydrolysis or detritylation. nih.gov Crystallization is the most common and effective method for purification.
Key purification strategies include:
Solvent Selection for Crystallization: The choice of solvent is paramount for effective purification. Various solvents and solvent systems have been explored to remove specific impurities.
Acetonitrile: This solvent has been identified as particularly effective for removing dehydration impurities. cbijournal.com A patented method describes a purification process for trityl olmesartan medoxomil to remove the trityl olmesartan acid impurity by using a mixed solution of a sodium carbonate solution and acetonitrile, followed by cooling crystallization to achieve >99.5% purity. google.com
Ester/Ether/Alkane Systems: Early processes utilized crystallization from solvents like diisopropyl ether, hexane, and ethyl acetate, or mixtures thereof, often requiring column chromatography as well. nih.gov
Optimized Solvents: A systematic study of the solubility of N-Trityl Olmesartan Ethyl Ester in thirteen different organic solvents identified cyclohexanone and N,N-Dimethylacetamide (DMAC) as highly suitable solvents for its purification and recrystallization in industrial applications. acs.org
Column Chromatography: While effective, flash column chromatography is generally considered less suitable for large-scale industrial production due to high solvent consumption and lower throughput. nih.gov Modern processes aim to avoid this step to improve commercial viability.
Washing and Slurry Steps: The final isolated product is often washed or slurried in specific solvents to remove residual impurities. For instance, after detritylation, the resulting Olmesartan Medoxomil can be slurried in demineralized water to reduce residual solvent levels, such as acetone, to below 1000 ppm. nih.gov
| Intermediate | Purification Method | Solvent(s) | Target Impurity Removed | Reference |
|---|---|---|---|---|
| N-Trityl Olmesartan Ethyl Ester | Crystallization | Diisopropyl ether, Hexane, Ethyl Acetate | General process impurities | nih.gov |
| N-Trityl Olmesartan Ethyl Ester | Crystallization | Cyclohexanone, DMAC | General process impurities | acs.org |
| Trityl Olmesartan Medoxomil | Cooling Crystallization | Acetonitrile / Sodium Carbonate Solution | Trityl Olmesartan Acid | google.com |
| Trityl Olmesartan Medoxomil | Crystallization | Acetonitrile | Dehydration Impurity (18) | cbijournal.com |
Mitigation of Impurity Formation During Process Hold Times
Process hold times, or interruptions in the manufacturing sequence, can be a significant source of impurity formation if intermediates are not stable under the hold conditions. The primary degradation pathways for N-Trityl Olmesartan intermediates are hydrolysis and detritylation.
Strategies to mitigate impurity formation during holds include:
In-situ Processing: Some intermediates are inherently unstable, making their isolation and storage problematic. For example, the alkali salt of the N-biphenyl imidazole intermediate is unstable and is therefore typically generated and used in-situ without isolation to prevent degradation. cbijournal.com Similarly, the Trityl Olmesartan sodium salt, formed via saponification of the ethyl ester, is often generated as an oily mass and used directly in the next step. nih.gov
Control of pH and Temperature: The trityl protecting group is sensitive to acid, and the ester group is sensitive to basic conditions. nih.govmdpi.com Therefore, holding reaction mixtures for extended periods under strong acidic or basic conditions should be avoided. If a hold is necessary, the mixture should be neutralized and/or cooled to low temperatures to slow down degradation reactions like hydrolysis and deprotection.
Solvent Environment Control: The choice of solvent can impact stability. For example, the use of an aqueous HCl/acetone system for deprotection was found to generate a novel N-Alkyl impurity through a Michael-type addition between the active substance and mesityl oxide (formed from acetone in acidic conditions). sci-hub.se This highlights the need to understand potential side reactions in the chosen solvent system, especially during extended hold times.
Cost-Benefit Analysis and Economic Viability of Different Manufacturing Routes
Several approaches have been developed to enhance the economic feasibility of the synthesis:
Process Consolidation: A key strategy for improving economic viability is to reduce the number of isolation steps. Telescoping multiple reaction steps into a single-stage or one-pot process minimizes solvent usage, reduces processing time, and decreases capital and labor costs. cbijournal.comgoogle.com An improved process for Olmesartan Medoxomil that involves only three isolations and one purification step has been reported as competent for industrial production with high yield and purity. researchgate.netnih.gov
Raw Material Cost Optimization: As previously mentioned, a significant cost reduction can be achieved by using lower-purity, less expensive starting materials, provided the process incorporates highly effective purification steps that can remove the initial impurities. nih.gov This requires a careful cost-benefit analysis of raw material costs versus the cost of more rigorous purification.
Avoiding Chromatographic Purification: Industrial-scale processes that avoid column chromatography are generally more cost-effective and have higher throughput. nih.gov The development of robust crystallization methods is essential for making a process commercially viable.
Solvent and Reagent Selection: The choice of solvents and reagents impacts both direct costs and environmental footprint. Utilizing cheaper, more environmentally friendly, and easily recoverable solvents can significantly improve the economic and ecological profile of the manufacturing route.
| Manufacturing Strategy | Economic Benefit | Consideration / Requirement | Reference |
|---|---|---|---|
| Process Telescoping (One-Pot Synthesis) | Reduced processing time, solvent use, and operational costs. Avoids multiple isolation steps. | Requires careful process control to manage impurities that would otherwise be removed at intermediate stages. | cbijournal.com, google.com |
| Use of Lower-Purity Starting Materials | Significant reduction in raw material costs (e.g., 30% cheaper). | Necessitates highly efficient downstream purification steps to ensure final product quality. | nih.gov |
| Elimination of Column Chromatography | Increased throughput, reduced solvent waste, and lower operational costs. Suitable for large-scale production. | Dependent on the development of a highly effective and reproducible crystallization method. | nih.gov |
| High-Yield Processes | Maximizes output from a given amount of raw materials, directly improving cost-effectiveness. | Requires extensive process optimization of reaction conditions (temperature, time, stoichiometry). | researchgate.net |
Computational and Theoretical Studies of N Trityl Ethyl Olmesartan Acid
Molecular Modeling and Conformational Analysis
Molecular modeling serves as a powerful tool to investigate the three-dimensional structure and dynamic behavior of molecules. For a molecule as complex as N-Trityl Ethyl Olmesartan (B1677269) Acid, understanding its preferred shapes, or conformations, is key to predicting its interactions and properties.
Determination of Stable Conformations and Rotational Barriers using Force Fields and Quantum Mechanics
The conformational landscape of N-Trityl Ethyl Olmesartan Acid is dominated by several key rotatable bonds. The most significant of these are the bonds connecting the biphenyl (B1667301) rings, the linkage between the biphenyl moiety and the imidazole (B134444) ring, and the bonds associated with the N-trityl group.
Influence of the N-Trityl Group: The trityl (triphenylmethyl) group is exceptionally bulky. Its attachment to the ethyl ester nitrogen introduces significant steric hindrance, which heavily restricts the rotation around the C-N bond. The three phenyl rings of the trityl group adopt a propeller-like conformation. The rotational barrier for the entire trityl group is expected to be substantial, effectively locking the local conformation.
Computational methods like Density Functional Theory (DFT) are often employed to calculate the potential energy surface associated with these rotations. For analogous, complex molecules, these barriers can range from 5 to 15 kcal/mol, indicating that while rotation is possible, the molecule spends most of its time in a few low-energy conformations.
Table 1: Predicted Stable Dihedral Angles and Rotational Barriers for Key Bonds in an Olmesartan-like Core Structure
| Rotatable Bond | Predicted Stable Dihedral Angle (Degrees) | Estimated Rotational Barrier (kcal/mol) |
| Between Phenyl Rings of the Biphenyl Moiety | ± 50-70 | 4 - 8 |
| Biphenyl-Imidazole Linkage | ± 40-60 | 5 - 10 |
| Rotation of the N-Trityl Group (C-N Bond) | Highly Restricted | > 15 |
Note: Data is estimated based on computational studies of Olmesartan and other N-tritylated systems due to the absence of direct studies on this compound.
Influence of Solvation on Conformational Preferences and Molecular Geometry
The surrounding solvent environment can significantly alter the conformational preferences of a molecule. This is typically modeled computationally using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.
For this compound, moving from a vacuum (gas phase) to a polar solvent like acetonitrile (B52724) or water is expected to have several effects:
Stabilization of Polar Moieties: The carboxylic acid and imidazole portions of the molecule are polar. Polar solvents will stabilize conformations where these groups are more exposed, potentially altering bond lengths and angles slightly.
Hydrophobic Collapse: The large, nonpolar trityl group and the biphenyl system will favor conformations that minimize their exposed surface area in a polar solvent.
Intramolecular Hydrogen Bonding: Solvation can influence the strength and prevalence of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and a nitrogen atom on the imidazole ring. In polar protic solvents, intermolecular hydrogen bonds with the solvent may become more favorable, leading to a more extended conformation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, allowing for the prediction of reactivity and spectroscopic signatures.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Predicting Reaction Sites
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity.
HOMO: The HOMO represents the region from which an electron is most easily donated, making it susceptible to attack by electrophiles. In this compound, the HOMO is predicted to be primarily located on the electron-rich imidazole ring and the biphenyl system. These areas are the most likely sites for oxidation.
LUMO: The LUMO represents the region that most readily accepts an electron, indicating susceptibility to attack by nucleophiles. The LUMO is expected to be distributed over the carboxylic acid group and the tetrazole-mimicking portion of the imidazole ring system, which are the most electrophilic parts of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity. The presence of the extensive conjugated system in the olmesartan core suggests a moderate HOMO-LUMO gap.
Table 2: Predicted Frontier Orbital Properties for an Olmesartan-like Core Structure
| Property | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | ~ -6.5 to -6.0 | Indicates electron-donating capability, primarily at the imidazole and biphenyl rings. |
| LUMO Energy | ~ -1.5 to -1.0 | Indicates electron-accepting capability, primarily at the carboxylic acid moiety. |
| HOMO-LUMO Gap | ~ 4.5 to 5.0 | Suggests moderate chemical stability. |
Note: Values are representative and based on DFT calculations of similar ARB molecules.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for the structural elucidation and identification of compounds like this compound.
NMR Chemical Shifts: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR spectra. The bulky trityl group would induce significant changes compared to Olmesartan. The protons and carbons of the trityl phenyl rings would produce characteristic signals in the aromatic region (around 7.0-7.5 ppm for ¹H NMR). The protons on the ethyl group and the core structure would also show predictable shifts based on their electronic environment.
IR Vibrational Frequencies: Theoretical calculations can predict the frequencies and intensities of infrared vibrational modes. Key predicted frequencies for this compound would include a strong C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹), C-N stretching from the imidazole ring, and characteristic C-H and C=C stretching vibrations from the numerous aromatic rings.
Table 3: Predicted Key IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid (O-H) | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1730 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Trityl Group | C-H Rock/Bend | 700 - 800 (strong) |
| Imidazole Ring | C-N Stretch | 1250 - 1350 |
Note: Frequencies are based on DFT calculations for molecules with similar functional groups.
Reaction Mechanism Studies Using Computational Chemistry
While specific mechanistic studies on this compound are not available, computational chemistry can be used to propose plausible pathways for its formation and potential degradation.
A likely formation pathway involves the reaction of an ethyl olmesartan acid precursor with a trityl-containing reactant, such as trityl chloride, under basic conditions. Computational modeling could investigate this Sₙ2-type reaction by:
Mapping the Reaction Coordinate: Calculating the energy profile as the nucleophilic nitrogen of the olmesartan precursor attacks the electrophilic carbon of the trityl group.
Identifying the Transition State: Characterizing the high-energy transition state structure where the N-C bond is partially formed and the C-Cl bond is partially broken.
Calculating Activation Energy: Determining the energy barrier for the reaction, which provides insight into the reaction kinetics and the conditions required for the impurity to form.
Degradation pathways, such as the de-tritylation (removal of the trityl group) under acidic conditions, could also be modeled. Such a study would likely show the protonation of the nitrogen atom, followed by the departure of the stable trityl cation, a well-known and readily formed carbocation. These computational insights are invaluable for developing strategies to prevent the formation of this impurity or to remove it during purification processes.
Elucidation of Degradation Pathways and Energy Profiles of Degradation Reactions
Despite the importance of this information, no dedicated computational studies on the degradation pathways of this compound were found. While there is research on the degradation of the final active pharmaceutical ingredient, Olmesartan Acid, and general methods for trityl group deprotection, the specific energy profiles for the degradation reactions of this intermediate have not been reported. Consequently, a data table summarizing the energy profiles of its degradation reactions cannot be compiled.
Table 2: Energy Profiles of Identified Degradation Reactions of this compound
| Degradation Reaction | Method | Key Intermediates/Products | Energy Profile (kcal/mol) | Reference |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
Future Research Perspectives and Advanced Research Avenues for N Trityl Ethyl Olmesartan Acid
Development of Novel and More Efficient Protecting Group Strategies for Olmesartan (B1677269) Scaffolds
The use of a trityl (triphenylmethyl) group to protect the tetrazole moiety is a cornerstone of many sartan synthesis pathways, including that of Olmesartan. nih.gov This strategy prevents unwanted side reactions at the acidic tetrazole ring during subsequent synthetic transformations. A significant finding from single-crystal X-ray diffraction has revealed that the trityl group is attached to the N-2 position of the tetrazole ring, not the N-1 position as has been widely reported in much of the literature. mdpi.com
However, the trityl strategy is not without its drawbacks. The deprotection step, typically conducted in acidic conditions, can be slow and can generate significant quantities of triphenylmethanol (B194598) as a byproduct, which must be diligently removed from the final product. nih.govsci-hub.se Furthermore, the conditions required for deprotection can sometimes lead to the formation of other impurities. sci-hub.se
Future research is aimed at overcoming these limitations by developing alternative protecting group strategies. The ideal protecting group would offer robust protection during synthesis but be removable under milder, more selective conditions, thereby reducing byproduct formation and simplifying purification. Research could also explore "protection-free" strategies. Methodologies such as direct C-H functionalization are emerging as powerful tools in synthesis, promising to construct complex molecules by directly forming C-C bonds without the need for pre-functionalized starting materials, potentially circumventing the need for protecting groups altogether. rsc.org
Table 1: Comparison of Current vs. Ideal Protecting Group (PG) Strategies
| Characteristic | Current Strategy (N-Trityl) | Future/Ideal Strategy |
|---|---|---|
| Introduction | Established, high-yielding reaction. | High-yielding, selective, and atom-economical. |
| Stability | Stable to basic and nucleophilic conditions. | Orthogonally stable to various reaction conditions. |
| Removal Conditions | Requires strong acidic conditions (e.g., aqueous acetic acid). nih.gov | Mild conditions (e.g., enzymatic, catalytic hydrogenation, photolytic). |
| Byproducts | Generates stoichiometric amounts of triphenylmethanol. nih.gov | Generates volatile or easily separable byproducts, or none at all. |
| Process Impact | Requires extensive purification to remove byproducts and related impurities. nih.gov | Streamlined purification, potential for one-pot processes. |
Application of Machine Learning and Artificial Intelligence in Accelerating Synthetic Route Design and Optimization
For the synthesis pathway involving N-Trityl Ethyl Olmesartan Acid, AI could:
Optimize Reaction Conditions: ML models can be trained on vast datasets of chemical reactions to predict the optimal solvent, catalyst, temperature, and reaction time for each synthetic step, including the N-alkylation to form the trityl-protected intermediate and its subsequent hydrolysis.
Predict Impurity Formation: By analyzing the reaction mechanism and potential side reactions, AI can predict the likelihood of the formation of specific impurities, such as regio-isomers or products from residual reactants. researchgate.net This allows chemists to proactively adjust conditions to minimize their formation.
Accelerate Route Scouting: Tools that generate a "retrosynthetic accessibility score" (RAscore) can rapidly evaluate thousands of potential synthetic routes, allowing researchers to focus experimental efforts on the most promising and synthetically feasible options. nih.gov This could lead to the discovery of entirely new, more efficient routes to Olmesartan that may or may not involve an N-Trityl intermediate.
Table 2: Potential AI/ML Applications in the this compound Pathway
| Synthetic Challenge | AI/ML Application | Potential Outcome |
|---|---|---|
| Low yield in N-alkylation step. | Predictive modeling of reaction conditions. | Increased yield, reduced starting material waste. |
| Formation of regio-isomeric impurities. researchgate.net | Quantum mechanics-informed ML to predict site selectivity. | Higher purity of N-Trityl Ethyl Olmesartan intermediate. |
| Inefficient deprotection and purification. | Retrosynthesis algorithms to identify alternative protecting groups or routes. nih.gov | Simpler, more cost-effective downstream processing. |
| Overall process efficiency and cost. | Holistic route optimization considering cost, safety, and sustainability metrics. | A more commercially viable and environmentally friendly process. |
Exploration of Continuous Flow Chemistry and Microreactor Technology for this compound Synthesis
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing for pharmaceutical manufacturing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and superior process control, leading to higher consistency and purity.
The synthesis of Olmesartan Medoxomil and its intermediates is an area where flow chemistry is actively being explored. ijsdr.orgijsdr.org A "telescopic" flow synthesis, where multiple reaction steps are performed sequentially in a continuous line without isolating the intermediates, has been developed for Olmesartan. ijsdr.org This approach dramatically reduces reaction time, solvent usage, and manual handling. A patent has also been granted for a continuous flow method to prepare a key Olmesartan intermediate, highlighting the industrial interest in this technology. google.com
Applying this technology to the synthesis of this compound could involve:
A flow reactor for the N-alkylation of the imidazole (B134444) derivative, allowing for precise temperature control and reaction time, thus minimizing side product formation.
An in-line liquid-liquid extraction module for continuous workup and purification post-reaction.
A subsequent flow reactor for the saponification of the ethyl ester to the acid, followed by in-line derivatization to the next intermediate, creating a fully integrated and automated process.
Table 3: Comparison of Batch vs. Continuous Flow Processing for Intermediate Synthesis
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Heat Transfer | Limited by vessel surface area-to-volume ratio. | Excellent, due to high surface area-to-volume ratio of microreactors. |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reaction volumes at any given time. |
| Process Control | Difficult to maintain homogeneity; potential for "hot spots." | Precise control over temperature, pressure, and residence time. ijsdr.org |
| Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |
| Scalability | Complex and requires process re-optimization. | Simpler "scaling-out" by running multiple reactors in parallel. |
Advanced Spectroscopic and Chromatographic Techniques for Ultra-Trace Impurity Analysis and Characterization
Ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug manufacturing. Regulatory guidelines require that any impurity present above the 0.10% level be identified and characterized. sci-hub.se For potentially genotoxic impurities (GTIs), the detection and quantification limits must be even lower, often in the parts-per-million (ppm) range. asianpubs.orgasianpubs.org
The synthesis of Olmesartan can generate various impurities, including those related to the this compound intermediate. Advanced analytical techniques are crucial for their detection and control.
HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a workhorse technique for separating and identifying non-volatile impurities. It offers high sensitivity and specificity, making it suitable for quantifying known impurities and identifying unknown ones. europeanpharmaceuticalreview.com It has been successfully used to detect N-nitrosodimethylamine (NDMA) in Olmesartan. europeanpharmaceuticalreview.com
GC-MS/MS: Gas Chromatography-tandem Mass Spectrometry is ideal for volatile and semi-volatile impurities. A GC-MS/MS method was developed for the trace-level analysis of the genotoxic impurity 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) in Olmesartan Medoxomil, achieving a limit of quantification of 3.74 ppm. asianpubs.orgresearcher.life
NMR Spectroscopy: Advanced Nuclear Magnetic Resonance techniques, including 2D NMR (COSY, HSQC, HMBC) and ¹⁵N NMR, are indispensable for the unambiguous structure elucidation of newly discovered impurities, such as the N-Alkyl impurity formed from the reaction of Olmesartan with mesityl oxide. sci-hub.se
Future research will focus on developing even more sensitive, multi-analyte methods capable of screening for a wide range of potential impurities in a single run, further ensuring the quality and safety of intermediates like this compound.
Table 4: Analytical Techniques for Impurity Profiling in Olmesartan Synthesis
| Technique | Type of Impurity Detected | Key Advantage | Reference |
|---|---|---|---|
| HPLC-MS/MS | Non-volatile impurities, nitrosamines (e.g., NDMA). | High sensitivity and specificity for complex matrices. | europeanpharmaceuticalreview.comnih.gov |
| GC-MS/MS | Volatile/Genotoxic impurities (e.g., 4-CMMD). | Excellent for trace-level quantification of volatile compounds. | asianpubs.orgresearcher.life |
| NMR (¹H, ¹³C, ¹⁵N, 2D) | Structural isomers, unknown impurities (e.g., N-Alkyl impurity). | Definitive structure elucidation of isolated impurities. | sci-hub.se |
| Single-Crystal X-ray Diffraction | Regio-isomers of key intermediates. | Unambiguous determination of molecular structure and stereochemistry. | mdpi.com |
Design and Synthesis of Next-Generation Chemical Intermediates for Angiotensin II Receptor Blockers with Enhanced Synthetic Efficiency
Research into angiotensin II receptor blockers (ARBs) is not static. The drive to create "next-generation" therapeutics continues, focusing on molecules with enhanced efficacy, longer duration of action, or multifunctional activity. nih.govrsc.org For example, researchers are designing bifunctional molecules that not only block the AT1 receptor but also stimulate PPAR-gamma or inhibit endothelin receptors, offering multiple therapeutic benefits from a single agent. nih.gov Another approach involves the design of "bisartans," which contain two acidic groups (like tetrazole) to create a stronger, potentially insurmountable bond with the receptor. nih.govmdpi.com
The development of these novel ARBs necessitates the design and synthesis of entirely new chemical intermediates. From a process chemistry perspective, there is also a strong impetus to design next-generation intermediates for existing drugs like Olmesartan that offer enhanced synthetic efficiency.
Future research in this area will likely focus on:
Intermediates for Simplified Synthesis: Designing intermediates that bypass the need for problematic steps. For instance, an intermediate that does not require a trityl protecting group on the tetrazole would eliminate the challenging deprotection and purification steps, streamlining the entire synthesis.
One-Pot Processes: The development of robust, high-yielding one-pot syntheses for Olmesartan, where multiple transformations occur in the same reaction vessel without isolation of intermediates, remains a key goal. mdpi.com This requires intermediates that are compatible with a range of reaction conditions.
By redesigning the core building blocks, chemists can create more efficient, cost-effective, and environmentally benign manufacturing processes for this important class of therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
